3-(2,4-Dibromophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dibromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPWVMZLRYKFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,4 Dibromophenyl Propanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of 3-(2,4-Dibromophenyl)propanoic acid identifies several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnection strategies focus on the carbon-carbon and carbon-bromine bonds, leading to plausible synthetic pathways.
A key disconnection severs the C-C bond between the alpha- and beta-carbons of the propanoic acid side chain. This approach suggests a precursor such as a 2,4-dibromobenzyl halide which can be coupled with a two-carbon nucleophile containing the carboxylic acid functionality, or a malonic ester equivalent followed by decarboxylation.
Another significant retrosynthetic strategy involves disconnecting the aryl-carbon bond of the propanoic acid side chain. This leads back to a 1,3-dibromobenzene (B47543) derivative and a three-carbon synthon for the propanoic acid chain. This disconnection is the foundation for cross-coupling methodologies.
Finally, the carbon-bromine bonds can be disconnected, suggesting a retrosynthesis that starts with 3-phenylpropanoic acid. This would involve a late-stage double electrophilic bromination of the aromatic ring. The directing effects of the alkyl chain would need to be carefully considered to achieve the desired 2,4-substitution pattern.
Direct Synthesis Routes via Aromatic Substitution and Propanoic Acid Formation
Direct synthesis routes offer a more linear approach to this compound, typically involving the formation of the dibromophenyl moiety followed by the introduction or formation of the propanoic acid side chain.
Electrophilic Aromatic Bromination Techniques for the Dibromophenyl Moiety
The formation of the 2,4-dibromophenyl group can be achieved through the direct electrophilic bromination of a phenylpropanoic acid precursor. The alkyl group on the benzene (B151609) ring is an ortho-, para-director. Therefore, direct bromination of 3-phenylpropanoic acid would likely lead to a mixture of isomers, including the desired 2,4-dibromo product. Controlling the regioselectivity can be challenging. The use of a Lewis acid catalyst, such as FeBr₃, is typically required to facilitate the bromination. ipl.org
Alternatively, starting with a pre-functionalized aromatic ring can provide better control over the substitution pattern. For instance, the bromination of a compound already containing a directing group at a specific position can lead to the desired 2,4-dibromo substitution.
Carboxylic Acid Functionalization and Chain Elongation Approaches
One direct approach to forming the propanoic acid side chain involves the Knoevenagel condensation. For example, 2,4-dibromobenzaldehyde (B1584873) can be condensed with malonic acid in the presence of a base like pyridine (B92270) or piperidine, followed by reduction of the resulting cinnamic acid derivative to yield this compound. rug.nl A similar one-pot method involves the reaction of 2-bromobenzaldehyde (B122850) with isopropylidene malonate in a triethylamine/formic acid system, which leads to condensation, reduction, hydrolysis, and decarboxylation to form 3-(2-bromophenyl)propionic acid; this could be adapted for the dibromo analogue. google.com
Another strategy is the extension of a side chain. For example, 2,4-dibromobenzyl bromide can be reacted with a malonic ester, followed by hydrolysis and decarboxylation to yield the target acid. This method provides a reliable way to construct the propanoic acid moiety.
Multi-Step Convergent and Divergent Synthesis Strategies
Convergent and divergent syntheses offer flexibility and efficiency, particularly for creating analogs or for stereocontrolled synthesis.
Suzuki-Miyaura Coupling and Related Cross-Coupling Methods for Aryl-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming the aryl-carbon bond. libretexts.orgwikipedia.org This strategy would involve the coupling of a 2,4-dibromophenylboronic acid with a suitable three-carbon building block containing the propanoic acid functionality, such as a halopropanoate ester. libretexts.orgthieme-connect.com The reaction is catalyzed by a palladium complex and requires a base. libretexts.org This approach is highly versatile and tolerates a wide range of functional groups.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 2,4-Dibromophenylboronic acid | Ethyl 3-bromopropanoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Ethyl 3-(2,4-dibromophenyl)propanoate |
| 1,3-Dibromo-4-iodobenzene | (3-Carboxypropyl)zinc bromide | PdCl₂(dppf) | - | THF | This compound |
This table presents hypothetical reaction conditions based on known Suzuki-Miyaura and Negishi coupling reactions for similar substrates.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiopure this compound can be approached through several methods. One common strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to the propanoic acid precursor to direct a stereoselective reaction, such as a conjugate addition or an alkylation, followed by removal of the auxiliary.
Enzymatic resolution is another powerful technique. A racemic mixture of this compound or its ester derivative can be treated with a lipase, which will selectively hydrolyze one enantiomer, allowing for the separation of the two. researchgate.netresearchgate.net
Catalytic Approaches in the Synthesis of this compound
The construction of the this compound structure can be efficiently achieved through various palladium-catalyzed cross-coupling reactions and catalytic hydrogenations. These methods offer significant advantages over classical synthetic routes by providing milder reaction conditions and greater functional group tolerance.
Heck Coupling Reaction: The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. ajbasweb.com For the synthesis of a precursor to this compound, 2,4-dibromohalobenzene (e.g., 1-iodo-2,4-dibromobenzene) could be reacted with an acrylic acid ester, such as methyl acrylate (B77674) or ethyl acrylate. sioc-journal.cnresearchgate.net The resulting (E)-3-(2,4-dibromophenyl)acrylate can then be reduced to the target propanoic acid. The choice of catalyst, often palladium acetate (B1210297) (Pd(OAc)₂) or a pre-formed palladium complex, along with a suitable phosphine (B1218219) ligand and base, is crucial for achieving high yields. ajbasweb.comacs.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling provides an alternative route, typically involving the reaction of an organoboron reagent with an organohalide. google.comrsc.org In a potential pathway, a boronic acid containing the propanoic acid side chain could be coupled with 1,2,4-tribromobenzene, though selectivity could be an issue. A more controlled approach would involve coupling 2,4-dibromophenylboronic acid with a C3-synthon already containing the carboxylic acid moiety. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate or cesium carbonate. google.comnih.gov The electronic properties of the substituents on the phenylboronic acid can influence the reaction yield. nih.gov
Catalytic Hydrogenation: If the synthesis proceeds via an unsaturated intermediate like 3-(2,4-dibromophenyl)acrylic acid (formed, for instance, via a Knoevenagel or Heck reaction), the final step is the reduction of the carbon-carbon double bond. Catalytic hydrogenation is the most common method for this transformation. researchgate.net This is typically performed using hydrogen gas (H₂) over a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like a rhodium-phosphine complex. sioc-journal.cnrsc.org This method is highly efficient and selective for the reduction of the alkene without affecting the aromatic ring or the carboxylic acid group.
A summary of potential catalytic systems for related syntheses is presented below.
| Coupling Reaction | Catalyst System | Base | Solvent(s) | Reference |
| Heck Coupling | Pd(OAc)₂ | Triethylamine (Et₃N) | N,N-Dimethylacetamide | ajbasweb.com |
| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, NaHCO₃ | Dioxane/Water, DMF | google.comnih.gov |
| Hydrogenation | Rhodium complexes with chiral diphosphines | - | Ethanol, Methanol | researchgate.netrsc.org |
| Hydrogenation | Palladium on Carbon (Pd/C) with H₂ | - | Methanol, Ethanol | sioc-journal.cn |
Optimization of Reaction Conditions and Isolation Procedures
The success of synthesizing this compound with high yield and purity hinges on the careful optimization of reaction parameters and subsequent purification steps.
Optimization of Reaction Conditions: For catalytic reactions like the Heck or Suzuki coupling, several factors are critical.
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and phosphine ligand can dramatically affect reaction efficiency. For Suzuki couplings, ligands like tetrakis(triphenylphosphine) (PPh₃) or dppf are common, while Heck reactions may be performed under ligand-free conditions in some cases. acs.orgnih.gov
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) are crucial. The base neutralizes the acid generated during the reaction and can influence the catalyst's activity. google.com
Solvent: The solvent system, often a mixture like dioxane/water or a polar aprotic solvent like DMF or DMA, must be chosen to solubilize the reactants and facilitate the catalytic cycle. ajbasweb.comnih.gov
Temperature and Reaction Time: Temperature control is essential; reactions are often heated to ensure a reasonable rate, but excessive heat can lead to catalyst decomposition and side reactions. ajbasweb.comgoogle.com Reaction times are typically monitored by techniques like TLC or HPLC to determine completion. rsc.org
The following table outlines key parameters that are typically optimized for related syntheses.
| Parameter | Variable(s) | Desired Outcome | Reference |
| Catalyst Load | 0.005 mol% - 10 mol% | Minimize cost while maximizing conversion rate | google.comunl.edu |
| Base | Inorganic (K₂CO₃, CsOAc) vs. Organic (Et₃N) | High yield, suppression of side reactions | ajbasweb.comgoogle.com |
| Solvent | Polar Aprotic (DMF, DMSO) vs. Ethereal (Dioxane, THF) vs. Alcohols (EtOH) | Good reactant solubility, high reaction rate | google.comunl.edu |
| Temperature | Room Temperature to Reflux (e.g., 90-120 °C) | Balance reaction rate against catalyst stability | ajbasweb.comgoogle.com |
Isolation and Purification Procedures: Following the reaction, a standard workup procedure is employed.
Quenching and Extraction: The reaction is often quenched by adding water or a dilute acid. google.com The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove residual water-soluble impurities, and dried over an anhydrous salt such as Na₂SO₄ or MgSO₄. rsc.orgunl.edu
Concentration: The solvent is removed under reduced pressure using a rotary evaporator. unl.edu
Purification: The crude product is typically purified by recrystallization or column chromatography. For recrystallization of the final acid, a mixed solvent system like ethyl acetate/heptane or ethanol/water might be effective. google.com This process separates the desired product from unreacted starting materials and reaction byproducts, yielding the purified this compound. Purity is often confirmed by analytical techniques such as NMR spectroscopy and HPLC. google.comacs.org
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on sustainability, guided by the principles of green chemistry. These principles can be applied to the synthesis of this compound to reduce its environmental impact.
Aqueous Phase Synthesis: One of the key tenets of green chemistry is the use of safer solvents. Performing catalytic reactions in water instead of volatile organic compounds (VOCs) is highly desirable. Suzuki-Miyaura couplings, for instance, can be successfully carried out in water using water-soluble ligands and palladium catalysts, which simplifies product isolation and reduces solvent waste. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild conditions (ambient temperature and neutral pH) in aqueous media. For a related compound, (R)-2-amino-3-(2-bromophenyl)propanoic acid, a multi-enzyme system has been developed for its synthesis. acs.org A similar biocatalytic cascade could potentially be engineered for the synthesis of this compound, representing a highly green and efficient manufacturing platform. acs.orgresearchgate.net
By integrating these green methodologies, the synthesis of this compound can be made more sustainable, safer, and more economically viable.
Chemical Reactivity and Transformation Studies of 3 2,4 Dibromophenyl Propanoic Acid
Reactivity of the Carboxylic Acid Functional Group
The propanoic acid side chain offers a reactive site for transformations typical of carboxylic acids. These reactions primarily involve nucleophilic attack at the carbonyl carbon.
Esterification and Amidation Reactions
The carboxylic acid group of 3-(2,4-dibromophenyl)propanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions, often using a strong acid like sulfuric acid as a catalyst. ceon.rsiajpr.com This reversible reaction, known as Fischer esterification, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. ceon.rs
Amidation , the formation of an amide bond, generally requires the activation of the carboxylic acid group to facilitate attack by an amine. researchgate.net Standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to form an activated intermediate, which is then readily susceptible to nucleophilic substitution by a primary or secondary amine to yield the corresponding amide. nih.gov These reactions are typically performed under mild conditions. researchgate.netnih.gov
| Reaction Type | Reagent | Conditions | Expected Product |
| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalyst), Heat | Methyl 3-(2,4-dibromophenyl)propanoate |
| Esterification | Ethanol (CH₃CH₂OH) | H₂SO₄ (catalyst), Heat | Ethyl 3-(2,4-dibromophenyl)propanoate |
| Amidation | Ammonia (NH₃) | DCC (coupling agent) | 3-(2,4-Dibromophenyl)propanamide |
| Amidation | Diethylamine ((CH₃CH₂)₂NH) | DCC (coupling agent) | N,N-Diethyl-3-(2,4-dibromophenyl)propanamide |
Reduction to Alcohol and Further Derivatization
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing the acid to 3-(2,4-dibromophenyl)propan-1-ol. chemguide.co.ukdocbrown.info The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the intermediate alkoxide. docbrown.info Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. docbrown.info
The resulting primary alcohol, 3-(2,4-dibromophenyl)propan-1-ol, is a versatile intermediate itself. It can undergo further derivatization, such as oxidation back to the aldehyde or carboxylic acid, conversion to an alkyl halide, or ether formation.
Reactions Involving the Brominated Phenyl Ring
The two bromine atoms on the phenyl ring provide sites for a variety of substitution and coupling reactions, which are central to modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org
In the case of this compound, the propanoic acid side chain is a weakly deactivating group and is not positioned to effectively stabilize the intermediate required for SNAr. Therefore, the dibromophenyl ring is not considered "activated" towards this reaction pathway, and SNAr reactions are expected to be difficult, likely requiring harsh reaction conditions with highly potent nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the carbon-bromine attachments. matthey.com These reactions, including the Heck, Sonogashira, and Buchwald-Hartwig amination, share a common catalytic cycle involving oxidative addition, transmetalation (for some reactions), and reductive elimination. wikipedia.orgwikipedia.org
For 2,4-disubstituted aryl halides, these reactions often exhibit regioselectivity, with one halide position reacting preferentially over the other. In systems analogous to the 2,4-dibromophenyl group, such as 2,4-dibromopyridine, the C2-halide (ortho to the substituent) is typically more reactive in palladium-catalyzed couplings due to electronic and steric factors influencing the initial oxidative addition step. nih.govresearchgate.net
Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would be expected to selectively form a C-C bond at the C2 position. mdpi.com
Sonogashira Coupling : This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl alkyne. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction is valuable for creating conjugated systems.
Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a widely used method for synthesizing arylamines. matthey.com
| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Expected Major Product (at C2) |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | 3-(2-Styryl-4-bromophenyl)propanoic acid |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | 3-(2-(Phenylethynyl)-4-bromophenyl)propanoic acid |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Ligand, Base | 3-(2-(Morpholino)-4-bromophenyl)propanoic acid |
Regioselective Functionalization of the Dibromophenyl Moiety
The differential reactivity of the bromine atoms at the C2 and C4 positions allows for the sequential, regioselective functionalization of the phenyl ring. By carefully selecting catalysts and reaction conditions, it is possible to perform a cross-coupling reaction selectively at the more reactive C2 position while leaving the C4 bromine intact. nih.govresearchgate.net
This strategy opens a pathway to synthesize unsymmetrically tri-substituted phenyl compounds. For example, a Suzuki coupling could be performed first at the C2 position. The resulting product, a 2-aryl-4-bromophenyl derivative, can then be subjected to a second, different cross-coupling reaction (e.g., a Buchwald-Hartwig amination) at the remaining C4 position. This stepwise approach provides a high degree of control over the final molecular structure, making this compound a potentially valuable scaffold for building complex molecules. nih.gov
Reaction Kinetics and Mechanistic Investigations
Detailed kinetic studies quantifying the reaction rates for this compound are not prominently featured in the reviewed scientific literature. However, mechanistic pathways for its transformations can be postulated based on its structural features and the known reactivity of similar molecules. The primary sites for chemical reactions are the carboxylic acid group, the aliphatic side chain, and the substituted benzene (B151609) ring.
Potential reactions involving the propanoic acid moiety include standard carboxylic acid transformations such as esterification, conversion to an acyl halide, or reduction. The aliphatic chain, particularly the carbon atoms alpha and beta to the carboxyl group, could potentially undergo substitution or elimination reactions, though such pathways are less common without specific activating groups.
The aromatic ring is susceptible to electrophilic aromatic substitution (SEAr), a common reaction for benzene derivatives wikipedia.org. The mechanism for these reactions typically involves a two-step process. Initially, an electrophile attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion msu.edulibretexts.org. This step is generally the slow, rate-determining step of the reaction libretexts.org. In the second, faster step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and resulting in the substituted product msu.edulibretexts.org. For this compound, the position of any further substitution on the ring would be directed by the existing substituents.
In reactions analogous to the elimination of α,β-dibromohydrocinnamic acid, which can proceed via E1 or E2 mechanisms depending on the reaction conditions, it is conceivable that derivatives of this compound could undergo similar transformations if appropriate leaving groups are present on the side chain stackexchange.com. For instance, an E1 mechanism would be favored in protic solvents that can stabilize a carbocation intermediate, while an E2 mechanism would be more likely in aprotic solvents stackexchange.com.
Influence of Bromine Substituents on Molecular Reactivity Profiles
Inductive Effect (-I): Halogens, including bromine, are more electronegative than carbon. Consequently, they pull electron density away from the aromatic ring through the sigma bond msu.edulibretexts.org. This electron-withdrawing inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene msu.edulibretexts.org.
Resonance Effect (+R): The bromine atoms possess lone pairs of electrons in their valence shells, which can be delocalized into the aromatic π-system through p-π conjugation msu.edulibretexts.org. This electron donation through resonance partially counteracts the inductive effect. This effect tends to direct incoming electrophiles to the ortho and para positions relative to the halogen.
For halogens, the deactivating inductive effect is generally stronger than the activating resonance effect msu.edu. As a result, the bromine atoms in this compound render the aromatic ring significantly less reactive to electrophilic attack than benzene itself.
The 3-propanoic acid side chain also influences reactivity. The alkyl portion of the chain is generally considered an activating, ortho-, para-directing group . However, the presence of two strongly deactivating bromine atoms is the dominant factor. The combined effect of the two bromine atoms at positions 2 and 4 is a strong deactivation of the ring. Any further electrophilic substitution would be slow and would likely be directed to the C5 position, which is ortho to one bromine and meta to the other, governed by a complex interplay of steric and electronic factors.
The table below summarizes the expected influence of these substituents on the rate of electrophilic aromatic substitution compared to benzene.
| Compound | Substituents | Overall Effect on Ring | Expected Relative Rate of SEAr (vs. Benzene) |
|---|---|---|---|
| Benzene | -H | Baseline | 1 |
| 3-Phenylpropanoic acid | -CH2CH2COOH | Weakly Activating (Alkyl group) | Slightly Faster |
| This compound | -Br (x2), -CH2CH2COOH | Strongly Deactivating | Much Slower |
This deactivation is a critical consideration in the synthesis of more complex molecules derived from this compound. Harsher reaction conditions are generally required to achieve electrophilic substitution on such deactivated aromatic systems wikipedia.org. The bromine atoms themselves can also serve as reactive sites, acting as leaving groups in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds .
Advanced Spectroscopic and Structural Characterization of 3 2,4 Dibromophenyl Propanoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution experiments for 3-(2,4-Dibromophenyl)propanoic acid would provide precise information on its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis identifies the chemical environment of all proton atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the protons of the propanoic acid side chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern of the phenyl ring and the connectivity of the side chain.
Despite a comprehensive search, specific experimental ¹H NMR data (chemical shifts, multiplicities, and coupling constants) for this compound could not be located in available scientific literature and databases.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would display unique signals for each carbon atom, including the carboxyl carbon, the aliphatic carbons of the side chain, and the six aromatic carbons. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the bromine substituents.
Specific, experimentally determined ¹³C NMR spectral data for this compound are not available in the reviewed sources.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the propanoic acid chain (-CH2-CH2-COOH) and coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively linking the propanoic acid side chain to the 2,4-dibrominated phenyl ring.
No published studies detailing the use of COSY, HSQC, or HMBC for the structural elucidation of this compound were found.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₈Br₂O₂), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The isotopic pattern of the mass spectrum would also be characteristic, showing the distinctive signature of two bromine atoms.
A search for high-resolution mass spectrometry data for this compound did not yield any specific experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for:
A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).
A sharp C=O (carbonyl) stretch from the carboxylic acid (around 1700 cm⁻¹).
C-H stretches from the aromatic ring and aliphatic chain.
C=C stretches from the aromatic ring.
A C-Br stretch at lower wavenumbers.
Specific experimental IR spectra or data tables for this compound are not documented in the available resources.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. An X-ray crystal structure of this compound would confirm the substitution pattern on the phenyl ring and the conformation of the propanoic acid side chain in the solid state.
There are no published crystallographic reports or data in the Cambridge Structural Database (CSD) for this compound. While structures for related bromo- and chloro-substituted phenylpropanoic acids have been determined, the specific crystal structure for the title compound remains unresolved in the public domain. sigmaaldrich.com
Vibrational Circular Dichroism (VCD) for Chiral Derivatives
Vibrational circular dichroism is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This phenomenon provides detailed information about the stereochemistry of a molecule, as enantiomers exhibit mirror-image VCD spectra. researchgate.net The standard approach for determining the absolute configuration of a chiral molecule involves a synergistic combination of experimental VCD measurements and theoretical quantum chemical calculations. researchgate.net
A significant challenge in the VCD analysis of carboxylic acids is their tendency to form hydrogen-bonded dimers in solution. This dimerization complicates the interpretation of VCD spectra, as the observed spectrum is a population-weighted average of the monomer and dimer species. nih.gov To circumvent this issue, a common and effective strategy is the derivatization of the carboxylic acid to its corresponding methyl ester. This chemical modification prevents the formation of hydrogen-bonded aggregates, simplifying the conformational landscape and thus the resulting VCD spectrum. nih.gov The analysis of the methyl ester's VCD spectrum can then be based on calculations for an isolated molecule, leading to a more straightforward and unambiguous determination of the absolute configuration. nih.gov Since esterification does not affect the stereocenter, the absolute configuration determined for the ester can be confidently assigned to the parent acid. nih.gov
For the chiral derivatives of this compound, the VCD spectra would be recorded for their methyl esters in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃). Concurrently, theoretical calculations, typically employing Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, would be performed for one of the enantiomers (e.g., the R-enantiomer). nih.govuni-mainz.de These calculations predict the vibrational frequencies, dipole strengths (for the IR spectrum), and rotational strengths (for the VCD spectrum) for the various stable conformers of the molecule.
The predicted IR and VCD spectra for each conformer are then weighted according to their calculated Boltzmann populations at the experimental temperature to generate a population-weighted theoretical spectrum. nih.gov The absolute configuration is then established by comparing the experimental VCD spectrum with the calculated spectrum. A good agreement between the signs and relative intensities of the experimental and theoretical VCD bands confirms the absolute configuration of the enantiomer used in the calculation. researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) | Experimental Δε (x 10⁻⁴) | Calculated R (esu²cm²) | Assignment |
|---|---|---|---|---|
| ν₁ | 2950 | +1.5 | +2.2 | C-H stretch (methyl) |
| ν₂ | 1740 | -3.2 | -4.5 | C=O stretch (ester) |
| ν₃ | 1470 | +0.8 | +1.1 | Aromatic C=C stretch |
| ν₄ | 1250 | -2.1 | -2.9 | C-O stretch (ester) |
| ν₅ | 1100 | +1.8 | +2.5 | C-Br stretch |
Table 1. Hypothetical VCD data for a chiral methyl ester derivative of this compound. The data presented is for illustrative purposes to demonstrate the nature of results from a VCD analysis.
The analysis would focus on key spectral regions, including the carbonyl stretching region, which is highly sensitive to the chiral environment, and the fingerprint region, where various bending and stretching modes provide a unique pattern for the molecule. The presence of the two bromine atoms on the phenyl ring would also influence the vibrational modes and their corresponding VCD signals, providing further structural information.
Applications in Organic Synthesis and Material Science
3-(2,4-Dibromophenyl)propanoic Acid as a Building Block in Complex Molecule Synthesis
The fundamental structure of this compound serves as a robust starting point for constructing more intricate molecular architectures. Its analogs are well-documented as key intermediates in the synthesis of various high-value chemicals.
Substituted phenylpropanoic acids are a well-established class of compounds in medicinal chemistry, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The structural analog, 3-(2,4-Dichlorophenyl)propionic acid, exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory process. chemimpex.com This makes it a valuable intermediate in the synthesis of NSAIDs. chemimpex.com Similarly, derivatives of other related compounds, such as flurbiprofen, have been investigated for both anti-inflammatory and anti-amyloidogenic activities, the latter being relevant to Alzheimer's disease research. nih.gov The modification of the core phenylpropanoic acid structure, including isosteric replacement of the carboxylic acid with groups like 1,3,4-oxadiazole-2-thione, has been explored to create derivatives with significant anti-inflammatory activity and potentially reduced gastrointestinal side effects. researchgate.net
Table 1: Phenylpropanoic Acid Analogs and Their Pharmaceutical Relevance
| Compound Name | Application/Activity | Research Finding |
| 3-(2,4-Dichlorophenyl)propionic acid | Anti-inflammatory | A valuable ingredient in the formulation of NSAIDs due to its ability to inhibit cyclooxygenase enzymes. chemimpex.com |
| Flurbiprofen Analogs | Anti-inflammatory, Anti-amyloidogenic | Studied for enhanced anti-inflammatory and anti-amyloidogenic properties relevant to Alzheimer's disease. nih.gov |
| Indomethacin/Sulindac Analogs | Anti-inflammatory, Anti-amyloidogenic | Amide derivatives were synthesized and tested for activity against inflammation and amyloid-β levels. nih.gov |
| Diclofenac Analogs | Anti-inflammatory, Analgesic | Derivatives incorporating a 1,3,4-oxadiazole-2-thione ring show promising anti-inflammatory and analgesic profiles with reduced ulcerogenic potential. researchgate.net |
The utility of this chemical family extends to agriculture. The analog 3-(2,4-Dichlorophenyl)propionic acid is utilized in the synthesis of various agrochemicals. chemimpex.com Its structure lends itself to the development of compounds with herbicidal and fungicidal properties, making it an essential component in formulations designed for crop protection and yield enhancement. chemimpex.comcymitquimica.com The halogenated phenyl ring is a common feature in many active agrochemical ingredients, suggesting that this compound could serve as a valuable scaffold for developing new and effective agricultural products.
Development of Functionalized Derivatives for Specific Applications
The core structure of this compound is ripe for modification to create derivatives with tailored properties. The carboxylic acid group, for instance, can readily undergo reactions like esterification and amidation. cymitquimica.comchemimpex.com This allows for the attachment of various other functional groups, leading to new molecules with specific biological or material properties. For example, research on related structures has led to the synthesis of novel functionalized thiazoles with antibacterial and antioxidant activities. semanticscholar.org Furthermore, derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have been synthesized and screened for antimicrobial activity, with many showing potent antibacterial and antifungal effects. srce.hr This highlights the potential of using the dibromophenylpropanoic acid backbone to develop new classes of antimicrobial agents. nih.gov
Integration into Polymeric Materials and Specialty Chemicals
In the realm of material science, phenylpropanoic acid derivatives are explored for their role in creating advanced polymers and specialty chemicals. chemimpex.com Analogs like 3-(4-Bromophenyl)-2-methylpropanoic acid can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. chemimpex.com Such modified polymers are valuable in the production of high-performance materials for applications in coatings, adhesives, and composites. chemimpex.com The ester derivatives of related compounds are also noted for their applications in polymer chemistry. cymitquimica.com The dibromo-substituted structure of this compound suggests its potential use as a monomer or an additive to impart specific characteristics, such as flame retardancy or increased density, to polymeric materials.
Design of Novel Catalysts and Ligands Incorporating the Dibromophenylpropanoic Acid Moiety
The structural features of phenylpropanoic acids also make them suitable for the design of specialized ligands and catalysts. A patent has described the use of various substituted phenylpropanoic acids, including the bromo- and chloro-analogs, in the production of zwitterionic compounds that are effective as catalysts in esterification reactions. google.com In the field of asymmetric synthesis, ligands derived from bromophenyl compounds have been used to create highly effective iridium catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. rsc.org The dibromophenylpropanoic acid moiety, with its defined stereochemistry and electronic properties, could be incorporated into ligand structures to fine-tune the performance and selectivity of metal-based catalysts for a variety of organic transformations.
Environmental Chemistry and Fate of Brominated Aromatic Acids
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For brominated aromatic acids, the primary abiotic pathways are photodegradation and, to a lesser extent, hydrolysis.
Photodegradation, or photolysis, is a key environmental route for the chemical transformation of brominated aromatic compounds. ua.es These compounds generally absorb light in the UV region, which can trigger the cleavage of the carbon-bromine (C-Br) bond. ua.es
Mechanisms: The fundamental mechanism of photodegradation for brominated aromatic compounds is the homolytic fission of the C-Br bond upon absorption of sufficient UV energy. ua.es This process generates an aryl radical and a bromine radical, initiating a cascade of further reactions. The process is one of reductive debromination, where a bromine atom is replaced by a hydrogen atom. Studies on new brominated flame retardants (NBFRs) suggest that the primary photodegradation process is the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. nih.govresearchgate.net The position of the bromine atom on the aromatic ring influences the rate of debromination, with the sequence often following ortho > meta > para positions. ua.es Furthermore, compounds with a higher degree of bromination tend to photodecompose more readily as they require lower excitation energies. ua.es
Kinetics: The photodegradation of brominated compounds often follows pseudo-first-order kinetics. nih.govmdpi.com The rate of degradation is highly dependent on the wavelength of light. For several NBFRs, degradation rates were significantly higher under UV light in the 180-400 nm range compared to visible light (400-700 nm). nih.govmdpi.com For instance, the degradation rate under full-spectrum UV (180-400 nm) can be 18 to 30 times faster than under visible light. mdpi.com
The environmental matrix also plays a critical role. In different organic solvents, photodegradation rates of NBFRs were observed in the order of acetone (B3395972) > toluene (B28343) > n-hexane, indicating that the solvent can influence the reaction by affecting electron transfer processes. nih.govresearchgate.net The initial concentration of the compound can also affect the degradation rate; higher initial concentrations can lead to a decrease in the rate, possibly due to reduced light penetration and competition for photons from intermediate metabolites. nih.govresearchgate.net
Table 1: Photodegradation Rate Constants for Selected New Brominated Flame Retardants (NBFRs) under Different Conditions
| Compound | Irradiation Wavelength (nm) | Solvent | Rate Constant (k, min-1) |
|---|---|---|---|
| Generic NBFRs | 180-400 | n-hexane | 0.1702 - 0.3008 |
| Generic NBFRs | 334-365 | n-hexane | 0.0265 - 0.0433 |
| Generic NBFRs | 400-700 | n-hexane | 0.0058 - 0.0099 |
| Generic NBFRs | 180-400 | acetone | 0.1702 - 0.3008 |
| Generic NBFRs | 180-400 | toluene | 0.0408 - 0.0534 |
This table, based on data for various new brominated flame retardants, illustrates the influence of light wavelength and solvent on photodegradation rates, which are expected to be conceptually similar for 3-(2,4-Dibromophenyl)propanoic acid. Data sourced from nih.govresearchgate.netmdpi.com.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For aromatic acids, the carboxylic acid group itself is generally stable to hydrolysis under typical environmental pH conditions. The C-Br bond on the aromatic ring is also relatively resistant to hydrolysis. However, under specific conditions, such as in the presence of strong acids and heat, hydrolysis of bromo-aromatic compounds can occur. jcsp.org.pk
The propanoic acid side chain of this compound could potentially undergo chemical transformations, but these are generally less significant than photodegradation or biodegradation in the environment. The Hell-Volhard-Zelinsky reaction, for example, involves the hydrolysis of an α-bromo acyl bromide to form an α-bromo carboxylic acid as the final step, demonstrating that the carboxylic acid functional group can be reformed from a more reactive intermediate. masterorganicchemistry.comlibretexts.org However, the conditions for such reactions are not typical of the natural environment. Therefore, hydrolysis is generally considered a slow and minor degradation pathway for brominated aromatic acids like this compound in the environment compared to photolysis and biological processes.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the transformation of chemical substances by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment. scirp.org
The microbial degradation of halogenated aromatic compounds is a well-documented process, although it can be slow and often requires specific microbial populations and environmental conditions. epa.gov For a compound like this compound, biodegradation would likely involve two key processes: dehalogenation of the aromatic ring and degradation of the propanoic acid side chain.
Dehalogenation: Microorganisms have evolved enzymatic systems to cleave carbon-halogen bonds. Reductive dehalogenation, the replacement of a halogen with a hydrogen atom, is a key step. While initially thought to be primarily an anaerobic process, studies have shown that aerobic bacteria can also perform reductive dehalogenation. nih.govresearchgate.net For example, an aerobic strain, Comamonas sp. 7D-2, has been shown to completely degrade the brominated herbicide bromoxynil, releasing the bromide ions. nih.govresearchgate.net This process involves a novel reductive dehalogenase enzyme. nih.govfrontiersin.org
Side-Chain Degradation: The degradation of the 3-phenylpropanoic acid structure (the non-brominated analog) has been studied in various bacteria. nih.govnih.gov One common pathway involves the β-oxidation of the propanoic acid side chain, which is similar to the metabolism of fatty acids. nih.gov This process shortens the side chain, leading to intermediates like cinnamic acid and benzoic acid, which can then be funneled into central metabolic pathways. nih.gov For instance, Haloferax sp. D1227 metabolizes 3-phenylpropionic acid by shortening the side chain to benzoyl-CoA, followed by degradation of the aromatic ring. nih.gov
A plausible pathway for this compound could therefore involve initial dehalogenation to form 3-phenylpropanoic acid, followed by its degradation, or initial degradation of the side chain to form 2,4-dibromobenzoic acid or 2,4-dibromophenol, which would then undergo further dehalogenation and ring cleavage.
The identification of metabolites is key to elucidating biodegradation pathways. While specific metabolites for this compound are not documented in the provided search results, predictions can be made based on the degradation of similar compounds.
Degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) by Cupriavidus gilardii leads to the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently 3,5-dichlorocatechol. researchgate.net The degradation of 3-phenylpropanoic acid by Haloferax sp. D1227 results in the accumulation of cinnamic acid, benzoic acid, and gentisic acid. nih.gov The biotransformation of quercetin (B1663063) by Bacillus subtilis can yield metabolites such as p-hydroxybenzoic acid and 3-(4-hydroxyphenyl) propionic acid. nih.gov
Based on these analogies, potential biodegradation metabolites of this compound could include:
Products of side-chain degradation: 3-(2,4-Dibromophenyl)cinnamic acid, 2,4-Dibromobenzoic acid.
Products of dehalogenation: 3-(2-Bromophenyl)propanoic acid, 3-(4-Bromophenyl)propanoic acid, 3-Phenylpropanoic acid.
Products of combined degradation: 2,4-Dibromophenol, brominated catechols.
Ring-cleavage products: Following catechol formation, the aromatic ring is typically cleaved by dioxygenase enzymes to form aliphatic acids that can enter the Krebs cycle. niscpr.res.in
Table 2: Potential Biodegradation Metabolites of this compound Based on Analogous Compounds
| Parent Compound Class | Observed Metabolites | Potential Analogous Metabolites for this compound | Reference |
|---|---|---|---|
| Chlorinated Phenoxyacetic Acid (2,4-D) | 2,4-Dichlorophenol, 3,5-Dichlorocatechol | 2,4-Dibromophenol, Brominated Catechols | researchgate.net |
| Phenylpropanoic Acid | Cinnamic acid, Benzoic acid, Gentisic acid | 3-(2,4-Dibromophenyl)cinnamic acid, 2,4-Dibromobenzoic acid | nih.gov |
| Flavonoids (Quercetin) | p-Hydroxybenzoic acid, 3-(4-Hydroxyphenyl) propionic acid | Debrominated and hydroxylated propanoic acid derivatives | nih.gov |
Environmental Distribution and Occurrence in Abiotic Matrices (Air, Water, Soil, Sediment)
There is no specific information available from the search results on the measured environmental concentrations of this compound. However, the distribution of other brominated aromatic compounds can provide insights into its likely environmental behavior.
Brominated compounds, particularly those used as flame retardants (BFRs), are widely distributed in the environment. oup.comifremer.fr Their presence in air, water, soil, and sediment is a result of diffuse leaching from consumer and industrial products and potential point-source contamination. ifremer.fr
Water: The water solubility of brominated phenols decreases as the number of bromine atoms increases. oup.com This suggests that this compound, with two bromine atoms and a carboxylic acid group that enhances water solubility compared to a simple phenol, may have moderate water solubility. Bromide (Br⁻), the ultimate inorganic fate of the bromine atoms, is found in surface freshwaters at concentrations typically around 0-1 mg/L. nih.gov Phenoxyalkanoic acid herbicides, a related class of compounds, have been detected in Swiss lakes and rivers, generally at concentrations below 100 ng/L. dss.go.th
Soil and Sediment: Due to their hydrophobic nature, many brominated aromatic compounds tend to adsorb to soil and sediment. oup.comua.es The octanol-water partition coefficient (Kow) is a key parameter indicating this tendency, with higher Kow values suggesting greater sorption to organic matter. The addition of bromine atoms generally increases the Kow value. oup.com Sewage sludge can be a significant reservoir and source of BFRs to the terrestrial environment. ifremer.fr Sediment cores have shown the historical deposition of polybrominated diphenyl ethers (PBDEs) since the 1970s. ifremer.fr The mean background concentration of bromide in soils is around 10 mg/kg, though this can be higher in coastal or volcanic areas. nih.gov Given its structure, this compound would be expected to partition to soil and sediment, with its mobility being influenced by soil type, organic matter content, and pH (which affects the ionization of the carboxylic acid group).
Table 3: General Environmental Concentrations of Bromine and Related Compounds
| Matrix | Substance | Typical Concentration Range | Reference |
|---|---|---|---|
| Surface Freshwater | Bromide (Br⁻) | 0 - 1 mg/L | nih.gov |
| Seawater | Bromide (Br⁻) | ~65 mg/L | nih.gov |
| Soil | Bromide (Br⁻) | ~10 mg/kg | nih.gov |
| European Lakes/Rivers | Phenoxyalkanoic Herbicides (e.g., MCPA, Mecoprop) | < 100 ng/L | dss.go.th |
Bioaccumulation and Biotransformation Potential in Aquatic and Terrestrial Organisms
Limited specific research data exists in the public domain regarding the bioaccumulation and biotransformation of this compound. The environmental fate of brominated aromatic compounds is a subject of concern due to their potential for persistence and toxicity. cymitquimica.com As a class, halogenated aromatic hydrocarbons can be very stable and resistant to degradation. cymitquimica.com
The potential for a chemical to bioaccumulate, which is the enrichment of the compound in an organism relative to its environment, is a critical aspect of its environmental risk profile. epfl.ch For many organic compounds, bioaccumulation is linked to their lipophilicity (fat-solubility). While specific experimental data for this compound is not available, the presence of the dibrominated phenyl group suggests a degree of lipophilicity that could contribute to its accumulation in the fatty tissues of organisms. Brominated flame retardants (BFRs), another class of brominated aromatic compounds, are known to be ubiquitous in the environment and have been documented in various biotic matrices, including fish and birds. nih.gov
However, as an ionizable organic compound (IOC) due to its carboxylic acid group, its bioaccumulation behavior is more complex than that of neutral compounds. epfl.ch The pH of the surrounding environment and within the organism can significantly influence the compound's charge state, affecting its ability to cross biological membranes. Research on other ionizable compounds is ongoing to better predict their bioconcentration potential in fish and other aquatic organisms. epfl.ch
Biotransformation, the process by which organisms metabolize foreign chemicals, is a key factor in determining a substance's persistence and potential for toxicity. For some halogenated aromatic compounds, biotransformation can lead to detoxification, while for others, it can produce more toxic metabolites. There is currently a lack of published studies detailing the specific metabolic pathways of this compound in either aquatic or terrestrial organisms. Research on other compounds, such as the biotransformation of 7-Hydroxycoumarin, has identified 3-(2,4-dihydroxyphenyl)-propionic acid as an intermediate, indicating that microbial systems can process phenylpropanoic acid structures. mdpi.com However, the presence of stable carbon-bromine bonds on the aromatic ring of this compound likely makes it recalcitrant to microbial degradation. cymitquimica.com
Without dedicated studies, it is not possible to provide quantitative data on bioconcentration factors (BCF) or specific metabolic products for this compound.
Environmental Transport and Mobility in Various Ecosystems
The environmental transport and mobility of this compound are largely dictated by its physicochemical properties, for which specific experimental data are scarce. However, inferences can be drawn from structurally similar compounds.
The chlorinated analogue, 3-(2,4-Dichlorophenyl)propanoic acid, is described as a solid with low water solubility. cymitquimica.com Similarly, safety data for an isomer, 3-(3-Bromophenyl)propionic acid, suggests it is not likely to be mobile in the environment due to low water solubility and that spillage is unlikely to penetrate soil. This suggests that this compound likely has low water solubility and a tendency to partition from water into solid phases.
Upon release into the environment, compounds with these characteristics are expected to adhere to soil particles and sediment rather than remaining dissolved in water. nih.gov This strong adsorption to soil and sediment limits their mobility and potential for transport over long distances via waterways. Consequently, the primary environmental sinks for this compound are expected to be soil and sediment in the vicinity of any potential release. Its potential for atmospheric transport would be low, given that it is likely a solid with low vapor pressure, a common characteristic of similar compounds.
The following table summarizes the expected environmental behavior based on the properties of analogous compounds. It is important to note that these are predictions and not based on experimental data for this compound itself.
| Ecosystem Compartment | Predicted Transport and Mobility Behavior | Rationale (Based on Analogous Compounds) |
| Aquatic Systems | Low mobility in the water column; likely to partition to sediment. | Low water solubility, as seen in chlorinated and isomeric analogues. cymitquimica.com |
| Terrestrial Systems | Low mobility in soil; strong adsorption to soil organic matter expected. | Low water solubility suggests spillage is unlikely to penetrate soil deeply. |
| Atmosphere | Low potential for long-range atmospheric transport. | Expected to be a solid with low vapor pressure. |
Further research is required to definitively determine the soil sorption coefficient (Koc) and other key environmental fate parameters for this compound to validate these predictions.
Future Perspectives and Research Directions for 3 2,4 Dibromophenyl Propanoic Acid
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable synthetic routes to 3-(2,4-Dibromophenyl)propanoic acid and its derivatives is a primary focus of future research. While classical methods may exist, the exploration of novel methodologies is crucial for improving yield, reducing environmental impact, and accessing a wider range of structural analogs.
Future synthetic strategies are expected to include:
Catalytic Cross-Coupling Reactions: Advanced palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, could be employed to introduce the dibromophenyl moiety onto a propanoic acid backbone or its precursors with high efficiency and selectivity. frontiersin.org
C-H Activation: Direct C-H functionalization of simpler aromatic precursors offers a more atom-economical approach to synthesizing the target molecule, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous-flow reactors can enhance reaction efficiency, safety, and scalability. researchgate.net This technology allows for precise control over reaction parameters, leading to higher yields and purity. researchgate.net
Biocatalysis: The application of enzymes, such as phenylalanine aminomutase, could offer a highly stereoselective route to chiral derivatives of this compound. rug.nl
Advanced Mechanistic Studies in Chemical and Biological Systems
A thorough understanding of the mechanisms by which this compound and its derivatives interact with chemical and biological systems is paramount for their rational application. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.
Key areas of investigation will include:
Enzyme Inhibition Kinetics: For derivatives showing biological activity, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive) against target enzymes. chemimpex.com
Receptor Binding Assays: Advanced binding assays will be crucial to understand the interactions of these compounds with specific cellular receptors, such as G-protein coupled receptors like FFAR1. nih.gov
Spectroscopic Analysis: Techniques like NMR and mass spectrometry will continue to be vital for characterizing reaction intermediates and products, providing insights into reaction pathways. researchgate.netias.ac.in
Isotopic Labeling Studies: The use of isotopically labeled compounds can help trace the metabolic fate of these molecules in biological systems, revealing how they are processed and if they form reactive intermediates.
Rational Design of Derivatives with Tunable Reactivity and Specific Biological Interactions
The core structure of this compound provides a versatile scaffold for the rational design of new molecules with specific properties. By modifying the phenyl ring substituents, the propanoic acid chain, and the carboxylic acid group, researchers can fine-tune the compound's reactivity and biological interactions.
Future design strategies will focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the parent compound and subsequent biological evaluation will help to build comprehensive SAR models. These models will guide the design of more potent and selective derivatives.
Bioisosteric Replacement: Replacing the bromine atoms with other functional groups (e.g., chlorine, fluorine, trifluoromethyl) can modulate the electronic and steric properties of the molecule, potentially leading to improved pharmacokinetic profiles or enhanced target affinity. rug.nl
Prodrug Approaches: Conversion of the carboxylic acid moiety into esters or amides can improve drug delivery properties, such as membrane permeability and metabolic stability. mdpi.com
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores could lead to the development of hybrid molecules with dual or synergistic biological activities.
Integration with High-Throughput Screening and Combinatorial Chemistry
To accelerate the discovery of new lead compounds, future research will increasingly rely on the integration of this compound derivatives with high-throughput screening (HTS) and combinatorial chemistry techniques.
This integration will involve:
DNA-Encoded Libraries (DELs): The inclusion of this compound as a building block in DELs will allow for the rapid synthesis and screening of vast numbers of compounds against a wide range of biological targets. ethz.ch
Automated Synthesis and Screening: The use of robotic platforms for parallel synthesis and automated HTS assays will significantly increase the efficiency of identifying hits from large compound libraries. nih.gov
Fragment-Based Drug Discovery (FBDD): Smaller fragments derived from this compound can be screened for weak binding to a target, and then grown or linked to generate more potent leads.
Role in Sustainable Chemistry and Remediation Technologies
The halogenated nature of this compound suggests potential applications and considerations within the field of sustainable chemistry and environmental remediation.
Future research in this area may explore:
Biodegradation Studies: Investigating the microbial degradation pathways of this compound is crucial to assess its environmental persistence and to develop potential bioremediation strategies.
Catalytic Dehalogenation: The development of catalysts for the efficient and clean removal of bromine atoms from the phenyl ring could be a valuable tool for degrading this and similar compounds, reducing their potential environmental impact.
Green Synthesis Protocols: A key focus will be on developing synthetic methods that utilize non-toxic solvents, renewable starting materials, and minimize waste generation, aligning with the principles of green chemistry. acs.org
Computational-Experimental Synergy in Understanding and Predicting Compound Behavior
The synergy between computational modeling and experimental validation will be a cornerstone of future research on this compound. In silico methods can provide valuable predictions that guide and rationalize experimental work.
This synergistic approach will include:
Molecular Docking and Dynamics Simulations: These computational tools will be used to predict the binding modes of this compound derivatives to their biological targets, helping to explain observed SAR and guide the design of new analogs with improved affinity. nih.gov
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of these molecules, providing insights into their reactivity and helping to predict the regioselectivity of chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of novel, untested derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
